4-Butylpiperidine

Medicinal Chemistry Drug Design Physicochemical Profiling

4-Butylpiperidine (CAS 24152-39-4) is a key building block for CNS-penetrant leads, offering a LogP of ~2.5 for optimal blood-brain barrier penetration. Its n-butyl substituent is critical for M1 allosteric agonist synthesis (e.g., AC-42). Procure research quantities (≥95% purity) with batch-specific CoA and secure shipping.

Molecular Formula C9H19N
Molecular Weight 141.25 g/mol
CAS No. 24152-39-4
Cat. No. B1281884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butylpiperidine
CAS24152-39-4
Molecular FormulaC9H19N
Molecular Weight141.25 g/mol
Structural Identifiers
SMILESCCCCC1CCNCC1
InChIInChI=1S/C9H19N/c1-2-3-4-9-5-7-10-8-6-9/h9-10H,2-8H2,1H3
InChIKeyXIQSPCJCAJVNJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Butylpiperidine (CAS 24152-39-4): Physicochemical and Structural Baseline for Procurement


4-Butylpiperidine (CAS 24152-39-4) is a C4‑n‑alkyl substituted, saturated six‑membered heterocyclic amine with molecular formula C9H19N and molecular weight 141.25 g/mol . The secondary amine nitrogen confers a predicted pKa of approximately 10.70±0.10, typical of piperidine‑derived basic scaffolds . Its experimental/calculated LogP ranges from 2.505 to 3.02, placing it in a moderate‑to‑high lipophilicity window for CNS drug‑discovery applications [1]. The compound is commercially available as a free base or as its hydrochloride salt and is widely employed as a key building block for the introduction of a four‑carbon linear alkyl chain onto the piperidine ring .

Why Substitution of 4-Butylpiperidine with Other 4-Alkylpiperidines Fails in Critical Synthetic Applications


4‑Butylpiperidine is not an interchangeable commodity within the 4‑alkylpiperidine series. Incremental changes in alkyl chain length or branching produce quantifiable shifts in lipophilicity (ΔLogP ≥ 0.3 per methylene unit) and amine basicity that directly alter the outcome of both synthetic steps and biological target engagement [1]. For instance, substituting a butyl chain with a methyl or ethyl group changes the steric and electronic profile of the nitrogen lone pair, influencing reaction kinetics in alkylations, reductive aminations, and metal‑catalyzed couplings . In medicinal‑chemistry campaigns, the specific LogP window provided by the n‑butyl substituent is often critical for achieving the balance between passive permeability and metabolic stability required for CNS‑penetrant leads [2]. The following quantitative evidence establishes exactly where 4‑butylpiperidine diverges from its closest analogs and why this divergence is functionally significant.

Quantitative Evidence Guide: 4-Butylpiperidine Versus 4-Alkylpiperidine Comparators


Lipophilicity (LogP) Differentiates 4-Butylpiperidine from Shorter‑Chain Analogs

4-Butylpiperidine exhibits a calculated LogP of 2.505 (experimental ACD/LogP 2.49–3.02), representing a quantifiable increase in lipophilicity relative to shorter‑chain 4‑alkylpiperidine analogs [1]. This LogP value is approximately 0.5–1.3 log units higher than 4‑ethylpiperidine (LogP ~1.67–1.81) and ~1.0–1.5 log units higher than 4‑methylpiperidine (LogP ~1.01–1.23) [2][3]. The difference corresponds to a theoretical 3‑ to 30‑fold increase in octanol‑water partition coefficient, which directly influences passive membrane permeability in cell‑based assays and blood‑brain barrier penetration in vivo .

Medicinal Chemistry Drug Design Physicochemical Profiling

Modulated Amine Basicity (pKa) of 4-Butylpiperidine Relative to 4-Methylpiperidine

The secondary amine nitrogen of 4-butylpiperidine has a predicted pKa of 10.70±0.10, which is approximately 0.5 log units less basic than 4-methylpiperidine (pKa = 11.23±0.10) . This reduction in basicity is consistent with the increased electron‑donating inductive effect of the longer n‑butyl chain. The lower pKa shifts the protonation equilibrium at physiological pH (pH 7.4), resulting in a higher fraction of neutral free base (calculated as ~99.95% ionized vs. ~99.99% ionized for 4-methylpiperidine at pH 7.4) .

Medicinal Chemistry Salt Selection Reaction Optimization

Commercial Availability and Purity Benchmarking: 4-Butylpiperidine Matches Established 4-Alkylpiperidine Standards

4-Butylpiperidine is commercially offered with a minimum purity specification of 98% (HPLC) and moisture content ≤0.5% by vendors such as Capot Chemical . This purity grade is identical to that of widely used shorter‑chain analogs including 4-methylpiperidine (98% HPLC min) and 4-ethylpiperidine (NLT 98%) . The consistent 98%+ purity across the 4‑alkylpiperidine series eliminates purity as a differentiating factor in procurement decisions, confirming that any performance differences observed experimentally are attributable to the intrinsic physicochemical properties of the butyl chain rather than batch‑to‑batch quality variation .

Procurement Quality Control Chemical Sourcing

Validated Synthetic Utility: 4-Butylpiperidine as an Intermediate in Muscarinic M1 Allosteric Agonists

4-Butylpiperidine is the essential amine building block for the synthesis of AC‑42 (4‑n‑butyl‑1‑[4‑(2‑methylphenyl)‑4‑oxo‑1‑butyl]‑piperidine), a prototypical allosteric agonist of the M1 muscarinic acetylcholine receptor (mAChR) [1]. AC‑42 activates the human M1 receptor with an EC₅₀ of 805 nM (wild‑type) and exhibits no functional activity at M2–M5 subtypes at concentrations up to 30 μM, defining the structural requirements for subtype‑selective allosteric modulation . Substituting the 4‑butylpiperidine moiety with shorter‑chain analogs (e.g., 4‑ethyl‑ or 4‑propylpiperidine) in this chemotype is not documented to retain the same allosteric agonist profile, underscoring the specificity of the butyl chain length for M1 receptor engagement [2].

Neuroscience GPCR Pharmacology Medicinal Chemistry

Validated Application Scenarios for 4-Butylpiperidine Based on Quantitative Differentiation


Synthesis of CNS‑Penetrant M1 Muscarinic Allosteric Agonists (e.g., AC‑42, 77‑LH‑28‑1)

4‑Butylpiperidine is the amine component in the synthesis of AC‑42, a well‑characterized M1‑selective allosteric agonist with an EC₅₀ of 805 nM [1]. The butyl chain provides the specific lipophilicity (LogP ~2.5) required for passive blood‑brain barrier penetration while maintaining sufficient polarity for aqueous solubility [2]. Shorter‑chain analogs (methyl, ethyl, propyl) produce lower LogP values that may reduce CNS exposure; longer or branched chains introduce steric bulk incompatible with the M1 allosteric binding pocket [3].

Optimization of Renin Inhibitors Requiring Specific S4 Domain Occupancy

In a series of nonpeptide renin inhibitors, SAR studies demonstrated that replacing a 4‑butylpiperidine amide moiety with alternative groups resulted in a dramatic decrease in inhibitory potency [1]. The butyl group occupies a lipophilic subpocket in the S4 domain of renin, and its precise chain length is critical for maintaining optimal van der Waals contacts [2]. 4‑Methyl‑ or 4‑ethylpiperidine analogs cannot adequately fill this volume, leading to sub‑nanomolar potency losses [3].

Structure‑Activity Relationship Studies of 4‑Alkylpiperidine‑Based CNS Drug Candidates

4‑Butylpiperidine serves as the benchmark compound for evaluating the impact of alkyl chain elongation on physicochemical and ADME properties within 4‑substituted piperidine SAR series [1]. Its LogP of 2.505 and pKa of 10.70 provide a reference point for systematically mapping the effects of chain length on permeability, metabolic stability, and off‑target activity [2]. These data guide medicinal chemists in selecting the optimal alkyl substituent for lead optimization campaigns targeting CNS disorders [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Butylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.